3-(Boc-amino)-5,5-difluoropiperidine
Overview
Description
3-(Boc-amino)-5,5-difluoropiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms at the 5-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.
Mechanism of Action
Target of Action
The compound contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly in the synthesis of peptides and other amine-containing compounds . The primary target of this compound would likely depend on the specific context in which it is used, such as the synthesis of a particular peptide or other complex molecule.
Mode of Action
The Boc group in “3-(Boc-amino)-5,5-difluoropiperidine” can be cleaved by mild acidolysis , revealing the free amine group. This could allow the compound to participate in further reactions, such as the formation of amide bonds in peptide synthesis .
Biochemical Pathways
Without specific information on the intended use of this compound, it’s difficult to say exactly which biochemical pathways it might affect. Compounds with boc-protected amino groups are often used in the synthesis of peptides and proteins, which play roles in virtually all biological processes .
Pharmacokinetics
The boc group is generally stable and resistant to most nucleophiles and bases , which could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of “this compound” would likely be the formation of a new molecule, following the cleavage of the Boc group and subsequent reactions of the free amine .
Action Environment
The action of “this compound” could be influenced by various environmental factors. For example, the Boc group can be cleaved under acidic conditions , so the pH of the environment could affect the compound’s reactivity. Additionally, the compound’s stability and reactivity could be influenced by the presence of other reactive species, the temperature, and other factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-5,5-difluoropiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Boc Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-5,5-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions result in various substituted derivatives.
Scientific Research Applications
3-(Boc-amino)-5,5-difluoropiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-5-fluoropiperidine: Similar structure but with only one fluorine atom.
3-(Boc-amino)-piperidine: Lacks fluorine atoms, making it less reactive in certain contexts.
5,5-Difluoropiperidine: Lacks the Boc-protected amino group, limiting its use in protected synthesis.
Uniqueness
3-(Boc-amino)-5,5-difluoropiperidine is unique due to the presence of both the Boc-protected amino group and the two fluorine atoms. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEASWFMIYVAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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